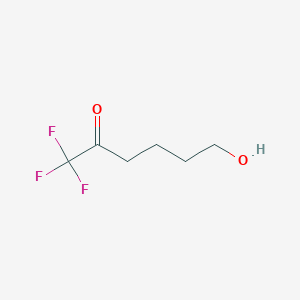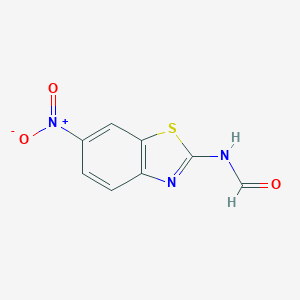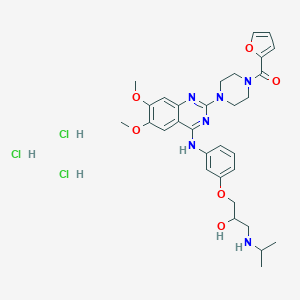![molecular formula C21H27NO2S B051693 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 121235-90-3](/img/structure/B51693.png)
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
Overview
Description
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is a compound known for its unique liquid crystal properties. It is often used in the field of material science, particularly in the development of liquid crystal displays (LCDs). The compound has a molecular formula of C21H27NO2S and a molecular weight of 357.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid with 4-isothiocyanatophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the isothiocyanate group under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include thioureas and carbamates.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Material Science: Used in the development of liquid crystal displays (LCDs) due to its nematic liquid crystal properties.
Chemistry: Serves as a reagent in organic synthesis, particularly in the formation of thioureas and carbamates.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is primarily related to its ability to form liquid crystal phases. The compound’s molecular structure allows it to align in a specific orientation, creating a nematic phase that is essential for liquid crystal displays. The isothiocyanate group can also interact with various biological molecules, making it useful in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 4’-Pentyl-4-biphenylcarbonitrile
- Cholesteryl pelargonate
- 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate
- 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Uniqueness
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a bicyclo[2.2.2]octane core and an isothiocyanate functional group. This structure imparts distinct liquid crystal properties, making it highly valuable in the development of advanced display technologies and other material science applications .
Properties
IUPAC Name |
(4-isothiocyanatophenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-2-3-4-9-20-10-13-21(14-11-20,15-12-20)19(23)24-18-7-5-17(6-8-18)22-16-25/h5-8H,2-4,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVNXOHCXCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401933 | |
| Record name | ST50997691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121235-90-3 | |
| Record name | ST50997691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural significance of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate in its liquid crystal behavior?
A1: The crystal structure of this compound reveals key features contributing to its liquid crystal behavior. The molecule consists of a rigid core, incorporating an unusual eight-membered ring, connected to flexible chains. [] This structure leads to a layered packing arrangement along a specific axis and an imbricated pattern along the other two axes. [] This specific arrangement, where molecules are partially overlapping like tiles, is crucial for the formation of nematic liquid crystal phases.
Q2: How do the dipole moments of this compound in its ground and excited states differ, and what is the significance of this difference?
A2: Research indicates that the dipole moment of this compound in its excited state is higher than in its ground state. [] This difference is significant because it suggests an increased polarity in the excited state. This enhanced polarity can influence intermolecular interactions, particularly in the presence of electric fields, affecting the compound's electro-optical properties and its applications in liquid crystal displays.
Q3: How does the molecular structure of this compound influence its optical properties under the influence of electric fields?
A3: The molecular structure of this compound, particularly its rod-like shape and dipole moment, directly impacts its response to electric fields. [] When subjected to an electric field, the molecules tend to align themselves with the field direction. This alignment significantly alters the optical properties of the compound, influencing its light transmittance characteristics. This behavior forms the basis for its potential applications in electro-optical devices like liquid crystal displays.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















